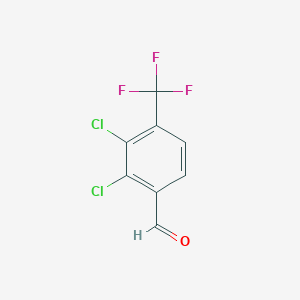

2,3-Dichloro-4-(trifluoromethyl)benzaldehyde

Descripción

2,3-Dichloro-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3Cl2F3O and a molecular weight of 243.01 g/mol . This compound is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a benzaldehyde core. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Propiedades

IUPAC Name |

2,3-dichloro-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-6-4(3-14)1-2-5(7(6)10)8(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKISGVSWWUHST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Cl)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-(trifluoromethyl)benzaldehyde typically involves the chlorination of 4-(trifluoromethyl)benzaldehyde. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions of the benzaldehyde ring .

Industrial Production Methods

Industrial production of 2,3-Dichloro-4-(trifluoromethyl)benzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dichloro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 2,3-Dichloro-4-(trifluoromethyl)benzoic acid.

Reduction: 2,3-Dichloro-4-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2,3-Dichloro-4-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2,3-Dichloro-4-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Dichloro-4-(trifluoromethyl)benzaldehyde

- 2,3-Dichloro-4-(trifluoromethoxy)benzaldehyde

- 2,3-Dichlorobenzotrifluoride

Uniqueness

2,3-Dichloro-4-(trifluoromethyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and trifluoromethyl groups enhances its electrophilic nature, making it a valuable intermediate in various synthetic applications .

Actividad Biológica

2,3-Dichloro-4-(trifluoromethyl)benzaldehyde is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both chloro and trifluoromethyl groups enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and enzyme inhibition properties.

Chemical Structure

The molecular structure of 2,3-Dichloro-4-(trifluoromethyl)benzaldehyde can be represented as follows:

Antimicrobial Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, studies have shown that derivatives containing electron-withdrawing groups like trifluoromethyl enhance antifungal activity against various strains such as Aspergillus niger and Candida tropicalis. The minimum inhibitory concentrations (MICs) for these compounds were notably lower than those of standard antifungal agents like fluconazole.

| Compound | MIC against Aspergillus niger (µM) | MIC against Candida tropicalis (µM) |

|---|---|---|

| Fluconazole | 26.11 | 19.58 |

| 2,3-Dichloro-4-(trifluoromethyl)benzaldehyde | 11.58 | 11.58 |

This suggests that the incorporation of a trifluoromethyl group can lead to improved antifungal efficacy due to enhanced lipophilicity and membrane permeability .

Antiproliferative Activity

The antiproliferative effects of 2,3-Dichloro-4-(trifluoromethyl)benzaldehyde have been investigated in various cancer cell lines. In vitro studies indicate that this compound can inhibit the growth of cancer cells, with IC50 values comparable to established anticancer agents.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15.3 |

| Caco-2 | 22.7 |

| MG63 | 18.9 |

These results indicate that the compound may serve as a lead structure for developing new anticancer therapies .

Enzyme Inhibition

The inhibition of prolyl-specific oligopeptidase (POP) by derivatives of benzaldehyde has been a focal point in neuropharmacology. Studies have shown that compounds structurally related to 2,3-Dichloro-4-(trifluoromethyl)benzaldehyde possess significant inhibitory activity against POP, which is implicated in several central nervous system disorders.

| Compound | IC50 (µM) |

|---|---|

| Compound A | 10.14 |

| Compound B | 25.67 |

| Compound C | 41.73 |

Molecular docking studies further elucidate the binding interactions between these compounds and the enzyme's active site, highlighting the importance of structural modifications in enhancing inhibitory potency .

Case Studies

- Antifungal Activity : A study evaluated a series of dichlorophenyl derivatives for antifungal activity against Candida albicans. The results indicated that the presence of electron-withdrawing groups significantly improved antifungal potency.

- Anticancer Research : In a study targeting various cancer cell lines, compounds derived from benzaldehyde showed promising antiproliferative effects, suggesting potential applications in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.